Cresol red Cresol red Triarylmethane dye commonly used with lead acetate for the detection of urease after polyacrylamide gel electrophoresis (PAGE). Also used as a pH indicator and as a tracking dye in DNA, RNA (agarose) and protein (polyacrylamide) electrophoresis. In agarose, Cresol Red runs with an apparent molecular size of approximately 125 bp DNA. Cresol Red does not inhibit Taq polymerase.
Cresol red is a member of the class of 2,1-benzoxathioles that is 2,1-benzoxathiole 1,1-dioxide in which both of the hydrogens at position 3 have been substituted by 4-hydroxy-5-methylphenyl groups. It has a role as an acid-base indicator, a dye and a two-colour indicator. It is a 2,1-benzoxathiole, an arenesulfonate ester, a polyphenol and a sultone.
Brand Name: Vulcanchem
CAS No.: 1733-12-6
VCID: VC21197765
InChI: InChI=1S/C21H18O5S/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26-21/h3-12,22-23H,1-2H3
SMILES: CC1=C(C=CC(=C1)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)O)C)O
Molecular Formula: C21H18O5S
Molecular Weight: 382.4 g/mol

Cresol red

CAS No.: 1733-12-6

Cat. No.: VC21197765

Molecular Formula: C21H18O5S

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

Cresol red - 1733-12-6

Specification

Description Triarylmethane dye commonly used with lead acetate for the detection of urease after polyacrylamide gel electrophoresis (PAGE). Also used as a pH indicator and as a tracking dye in DNA, RNA (agarose) and protein (polyacrylamide) electrophoresis. In agarose, Cresol Red runs with an apparent molecular size of approximately 125 bp DNA. Cresol Red does not inhibit Taq polymerase.
Cresol red is a member of the class of 2,1-benzoxathioles that is 2,1-benzoxathiole 1,1-dioxide in which both of the hydrogens at position 3 have been substituted by 4-hydroxy-5-methylphenyl groups. It has a role as an acid-base indicator, a dye and a two-colour indicator. It is a 2,1-benzoxathiole, an arenesulfonate ester, a polyphenol and a sultone.
CAS No. 1733-12-6
Molecular Formula C21H18O5S
Molecular Weight 382.4 g/mol
IUPAC Name 4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenol
Standard InChI InChI=1S/C21H18O5S/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26-21/h3-12,22-23H,1-2H3
Standard InChI Key OBRMNDMBJQTZHV-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)O)C)O
Canonical SMILES CC1=C(C=CC(=C1)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)O)C)O

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